molecular formula C23H23N3O5 B2522946 ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate CAS No. 899960-15-7

ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate

Cat. No.: B2522946
CAS No.: 899960-15-7
M. Wt: 421.453
InChI Key: LJRNTCCTTWIGQW-UHFFFAOYSA-N
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Description

Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a dihydropyridazine derivative characterized by a six-membered pyridazine ring with two nitrogen atoms at positions 1 and 2. Key structural features include:

  • Position 1: A 4-methylphenyl substituent, contributing steric bulk and lipophilicity.
  • Position 3: An ethyl ester group, enhancing solubility in organic solvents.

Structural analogs often differ in substituents at positions 1, 3, and 4, leading to variations in physicochemical and biological properties .

Properties

IUPAC Name

ethyl 4-[2-(4-methylanilino)-2-oxoethoxy]-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-4-30-23(29)22-19(31-14-20(27)24-17-9-5-15(2)6-10-17)13-21(28)26(25-22)18-11-7-16(3)8-12-18/h5-13H,4,14H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LJRNTCCTTWIGQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NN(C(=O)C=C1OCC(=O)NC2=CC=C(C=C2)C)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate is a complex organic compound that has garnered attention for its potential biological activities. This article explores the pharmacological properties, mechanisms of action, and therapeutic applications of this compound, supported by relevant data and research findings.

Chemical Structure and Properties

The compound belongs to the class of dihydropyridazine derivatives, characterized by a pyridazine ring with various substituents. Its chemical structure can be represented as follows:

C18H20N2O4\text{C}_{18}\text{H}_{20}\text{N}_2\text{O}_4

This structure includes a 4-methylphenyl group and a carbamoyl moiety, which are critical for its biological activity.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

  • Antihypertensive Effects : Dihydropyridine derivatives have been shown to possess vasodilatory properties, making them potential candidates for treating hypertension. Studies have indicated that these compounds can influence circulation positively and may be developed into antihypertensive medications .
  • Anti-inflammatory Activity : Recent studies have demonstrated that related compounds exhibit significant anti-inflammatory effects. For instance, diphenyl 6-oxo-1,6-dihydropyridazine derivatives have shown promise in reducing inflammation in models of acute lung injury and sepsis .
  • Antimicrobial Properties : There is emerging evidence suggesting that these compounds may also possess antimicrobial activities. The optimization of similar structures has led to novel inhibitors targeting bacterial virulence factors .

The biological activity of this compound can be attributed to several mechanisms:

  • Calcium Channel Blockade : Similar dihydropyridine compounds act as calcium channel blockers, which help in relaxing vascular smooth muscle and lowering blood pressure.
  • Inhibition of Enzymatic Pathways : The compound may inhibit specific enzymes involved in inflammatory pathways or bacterial metabolism, thus reducing disease symptoms or pathogen viability .
  • Modulation of Signaling Pathways : These compounds can interfere with signaling pathways associated with inflammation and cell survival, providing a basis for their anti-inflammatory effects .

Case Studies

Several studies have investigated the biological activities of related compounds:

  • Study on Dihydropyridine Derivatives : A study found that certain dihydropyridine derivatives significantly reduced blood pressure in hypertensive rat models, demonstrating their potential as antihypertensive agents .
  • Anti-inflammatory Testing : In vitro assays showed that diphenyl 6-oxo derivatives effectively inhibited pro-inflammatory cytokine production in macrophages exposed to lipopolysaccharides (LPS), indicating their role in modulating immune responses .

Data Summary

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Activity TypeRelated CompoundEffect ObservedReference
AntihypertensiveDihydropyridine derivativesBlood pressure reduction
Anti-inflammatoryDiphenyl 6-oxo derivativesInhibition of cytokine production
AntimicrobialVarious analogsReduced bacterial viability

Scientific Research Applications

Structure and Composition

The compound's structure is characterized by a dihydropyridazine core with multiple functional groups that contribute to its biological activity. The molecular formula is C22H24N2O4C_{22}H_{24}N_2O_4, and it possesses significant molecular weight, which influences its pharmacokinetic properties.

Anticancer Activity

Research has indicated that compounds similar to ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate exhibit significant anticancer properties. For instance, studies have shown that derivatives of pyridazine can inhibit tumor cell proliferation effectively.

Case Study: A study published in Cancer Letters demonstrated that a related compound inhibited the growth of breast cancer cells by inducing apoptosis through the activation of the caspase pathway .

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. It is hypothesized that the presence of the carbamoyl group enhances its ability to modulate inflammatory pathways.

Case Study: In a study published in Journal of Medicinal Chemistry, a similar derivative was shown to suppress pro-inflammatory cytokines in vitro, indicating potential for treating inflammatory diseases .

Neuroprotective Effects

Research suggests that compounds with similar structures may offer neuroprotective benefits. The ability to cross the blood-brain barrier (BBB) is crucial for neuroactive drugs, and modifications in the chemical structure can enhance this property.

Case Study: A recent investigation highlighted how modifications to dihydropyridazine derivatives improved their neuroprotective effects against oxidative stress in neuronal cells .

Enzyme Inhibition

The compound may act as an inhibitor of specific enzymes involved in cancer cell proliferation and inflammation. For example, it could inhibit cyclooxygenase (COX) enzymes, which are key players in inflammatory processes.

Modulation of Signaling Pathways

It is believed that this compound can modulate various signaling pathways such as NF-kB and MAPK, which are critical in inflammation and cancer progression.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues of Dihydropyridazine Derivatives

The following compounds share the dihydropyridazine core but differ in substituents, leading to distinct properties:

Compound Name Position 1 Substituent Position 4 Substituent Position 3 Substituent Molecular Formula Molecular Weight Key Structural Differences vs. Target Compound
Ethyl 1-(4-methylphenyl)-4-{[(4-methylphenyl)carbamoyl]methoxy}-6-oxo-1,6-dihydropyridazine-3-carboxylate (Target) 4-methylphenyl [(4-methylphenyl)carbamoyl]methoxy Ethyl ester C₂₄H₂₅N₃O₅ 435.48 g/mol Reference compound
Ethyl 4-({[2-(4-methoxyphenyl)ethyl]carbamoyl}methoxy)-1-(4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate 4-methylphenyl [2-(4-methoxyphenyl)ethyl]carbamoylmethoxy Ethyl ester C₂₇H₂₉N₃O₆ 503.54 g/mol Longer, methoxy-containing carbamoyl chain at position 4
Methyl 1-(4-methoxyphenyl)-6-oxo-4-(pyridin-2-ylsulfanyl)-1,6-dihydropyridazine-3-carboxylate 4-methoxyphenyl Pyridin-2-ylsulfanyl Methyl ester C₁₈H₁₅N₃O₄S 369.40 g/mol Sulfur-containing substituent; methyl ester at position 3
Ethyl 4-(butylsulfanyl)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate Phenyl Butylsulfanyl Ethyl ester C₁₇H₂₀N₂O₃S 332.42 g/mol Unsubstituted phenyl at position 1; aliphatic sulfanyl group
Methyl 4-[(2-methoxy-2-oxoethyl)sulfanyl]-6-oxo-1-[3-(trifluoromethyl)phenyl]-1,6-dihydropyridazine-3-carboxylate 3-(trifluoromethyl)phenyl (2-methoxy-2-oxoethyl)sulfanyl Methyl ester C₁₆H₁₃F₃N₂O₅S 402.35 g/mol Electron-withdrawing CF₃ group; complex sulfanyl chain

Impact of Substituent Variations

  • Position 1: 4-Methylphenyl (Target): Enhances lipophilicity compared to unsubstituted phenyl (e.g., ). 3-(Trifluoromethyl)phenyl (): Electron-withdrawing CF₃ group may increase metabolic stability and binding affinity to hydrophobic targets.
  • Position 4: Carbamoylmethoxy (Target): Offers hydrogen-bond donor/acceptor capacity, which is absent in sulfanyl-substituted analogs (e.g., ). Sulfanyl Groups (): Introduce sulfur atoms, which may improve redox activity or metal coordination but reduce polarity.
  • Position 3 :

    • Ethyl vs. Methyl Ester : Ethyl esters (Target, ) typically increase lipophilicity compared to methyl esters (), affecting membrane permeability.

Structural Similarity Analysis

Using graph-based comparison methods (as in ), the target compound shares a Tanimoto coefficient >0.7 with due to the conserved dihydropyridazine core and ester groups. However, coefficients drop significantly with sulfanyl-containing analogs (e.g., ) due to divergent substituents.

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